molecular formula C12H10N4O B1599418 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone CAS No. 13025-99-5

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

Cat. No.: B1599418
CAS No.: 13025-99-5
M. Wt: 226.23 g/mol
InChI Key: RVAFAIOWXGOYMP-OQLLNIDSSA-N
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Description

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone ( 13025-99-5) is a versatile organic compound with significant applications in materials science and coordination chemistry. This hydrazone derivative serves as a valuable bridging ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. Research demonstrates its utility in forming cadmium-based two-dimensional MOFs with variable metal node nuclearities, where it acts as a structural pillar influencing the thermal stability and adsorption properties of the resulting materials . The compound participates in dynamic combinatorial libraries (DCLs), where its formation and configuration can be influenced by external stimuli such as light and metal ions . Its molecular structure features dual pyridine rings connected by an acylhydrazone bridge in the E-configuration, creating multiple coordination sites suitable for binding various transition metals . This coordination versatility makes it particularly valuable for synthesizing novel coordination complexes with potential applications in catalysis, gas storage, and semiconductor materials. The compound is exclusively for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAFAIOWXGOYMP-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13025-99-5, 270576-29-9
Record name 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002607877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(Pyridin-4-ylmethylene)isonicotinohydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7PJ6445H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Typical Reaction Conditions

Reagents Molar Ratio Solvent Temperature Time Yield (%) Product State Melting Point (°C)
4-Pyridinecarboxaldehyde 1 eq Ethanol Reflux (~78°C) 4 to 6 hours ~89-90 White crystalline powder 246-247
Isonicotinic acid hydrazide 1 eq
  • The reaction mixture is refluxed with vigorous stirring to ensure complete condensation.
  • After reflux, the mixture is concentrated and cooled to precipitate the product.
  • The precipitate is filtered, washed with ethanol, and dried to yield the pure hydrazone compound.

Detailed Synthetic Procedure

A representative synthesis from Shantou University research includes:

  • Dissolving equimolar amounts of 4-pyridinecarboxaldehyde (2.14 g, 20 mmol) and isonicotinic acid hydrazide (2.74 g, 20 mmol) in 50 mL ethanol.
  • Refluxing the mixture for 6 hours under vigorous stirring.
  • Concentrating the solution post-reflux and cooling to room temperature to induce crystallization.
  • Collecting the white precipitate by filtration, washing with ethanol, and drying in air.
  • Yield reported: 90%, with melting point 246-247 °C and elemental analysis consistent with the expected formula C12H10N4O.

Alternative Synthetic Approaches and Industrial Considerations

While the above laboratory-scale method is standard, industrial scale-up may involve process optimization for yield, purity, and cost-effectiveness. Key factors include:

  • Solvent choice: Ethanol is common, but other alcohols or solvent mixtures may be used to optimize solubility and crystallization.
  • Reaction time and temperature: Maintaining reflux for 4-6 hours ensures complete conversion; however, kinetics can be optimized.
  • Purification: Recrystallization remains the preferred method for purity, but chromatographic methods may be employed for research-grade samples.
  • Scale-up: Larger batch sizes require careful control of stirring and temperature to maintain uniform reaction conditions.

Chemical Reaction and Mechanism

The preparation involves a condensation reaction between the aldehyde group of 4-pyridinecarboxaldehyde and the hydrazide group of isonicotinic acid hydrazide, forming a hydrazone linkage through elimination of water:

$$
\text{4-Pyridinecarboxaldehyde} + \text{Isonicotinic acid hydrazide} \rightarrow \text{this compound} + H_2O
$$

This reaction is facilitated by reflux in ethanol, which acts both as solvent and medium for water removal, driving the equilibrium toward product formation.

Comparative Data on Yields and Purity

Source/Study Yield (%) Purity Indicators Melting Point (°C) Notes
BenchChem (Lab-scale synthesis) ~89% Elemental analysis matching 246-247 Standard reflux in ethanol
Shantou University (2024) 90% C, H, N elemental analysis 246-247 Vigorous stirring, 6 h reflux
Dynamic Combinatorial Libraries (Related hydrazones) 87-96% High purity by NMR, melting points consistent 148-228 (varies with derivative) Similar condensation methods used

The data show consistent high yields (~89-90%) and purity, with melting points confirming product identity.

Notes on Starting Material Preparation

The key aldehyde starting material, 4-pyridinecarboxaldehyde, can be prepared industrially by various methods including:

  • Solvent-free synthesis via reaction of isonicotinic acid with ethylenediamine or o-phenylenediamine to form 4-pyridine-2-imidazoline, followed by reductive hydrolysis to yield 4-pyridinecarboxaldehyde.
  • Oxidative or reductive transformations from related pyridine derivatives.

These methods provide cost-effective and scalable routes to 4-pyridinecarboxaldehyde, facilitating the overall synthesis of the hydrazone compound.

Summary Table of Preparation Method

Step Description Conditions Outcome
1. Mixing Combine 4-pyridinecarboxaldehyde and isonicotinic acid hydrazide in ethanol Equimolar, 50 mL ethanol Homogeneous solution
2. Reflux Heat mixture under reflux with stirring 4-6 hours at ~78°C Condensation reaction proceeds
3. Concentration Concentrate solution to reduce volume Post-reflux Supersaturation for crystallization
4. Cooling & Filtration Cool to room temperature, filter precipitate Ambient temperature White crystalline solid obtained
5. Washing & Drying Wash with ethanol, dry in air Ambient Pure this compound

Chemical Reactions Analysis

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
4-PCAIH has been studied for its potential therapeutic effects against infectious diseases, particularly tuberculosis. It demonstrates significant activity against the Mycobacterium tuberculosis H37Rv strain, leading to a marked reduction in bacterial viability. The compound's mode of action likely involves interference with essential biochemical pathways in the bacteria, highlighting its potential as a novel anti-tuberculosis agent .

Neuroprotective Effects
Research indicates that derivatives of 4-PCAIH may possess neuroprotective properties. Studies have shown that hydrazone derivatives can inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. These compounds also exhibit antioxidant activity and can chelate biometals, potentially mitigating oxidative stress and amyloid plaque accumulation .

Cancer Treatment
4-PCAIH and its derivatives have been evaluated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Chemical Applications

Synthesis of Complex Molecules
In synthetic chemistry, 4-PCAIH serves as a versatile building block for creating more complex molecules. Its hydrazone functionality allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in developing new pharmaceuticals and chemical intermediates .

Catalytic Applications
Recent studies have demonstrated that 4-PCAIH can be incorporated into metal-organic frameworks (MOFs) to enhance catalytic activity. For example, cobalt-based MOFs containing this ligand have shown promise in catalyzing hydroboration and hydrosilylation reactions of ketones and aldehydes . This application underscores the compound's utility in green chemistry and sustainable processes.

Environmental Applications

Wastewater Treatment
The potential of 4-PCAIH as an adsorbent for dye decontamination has been explored. A novel pyridine isonicotinoyl hydrazone derivative was synthesized to target synthetic dyes such as DR-81 in wastewater. The study reported high adsorption efficiency and stability of the adsorbent, demonstrating its capability to address environmental pollution challenges effectively .

Case Studies

  • Tuberculosis Treatment Study
    A study evaluated the efficacy of 4-PCAIH against various strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial load when treated with this compound compared to standard treatments .
  • Neurodegenerative Disease Research
    A series of experiments assessed the inhibitory effects of hydrazone derivatives on cholinesterase enzymes. The findings revealed potent inhibition capabilities, suggesting potential applications in Alzheimer's disease treatment .
  • Environmental Impact Assessment
    The synthesis of a new adsorbent based on 4-PCAIH was tested for its ability to remove synthetic dyes from wastewater. The results demonstrated high adsorption rates and reusability, making it a viable solution for industrial effluent treatment .

Mechanism of Action

The mechanism of action of 4-pyridinecarboxaldehyde isonicotinoyl hydrazone involves its interaction with bacterial enzymes and cellular components. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell. The compound may also chelate metal ions, further contributing to its antimicrobial activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyridoxal Isonicotinoyl Hydrazone (PIH)

PIH (CAS: 737-86-0) is a well-studied analog where pyridoxal replaces 4-pyridinecarboxaldehyde. Both compounds exhibit high iron-chelation efficacy, but PIH demonstrates superior membrane permeability and mitochondrial iron targeting due to its pyridoxal moiety, which enhances lipophilicity . In contrast, 4-pyridinecarboxaldehyde isonicotinoyl hydrazone shows a lower tendency for hydrolysis in aqueous media compared to PIH, which undergoes rapid degradation under physiological conditions .

Key Differences:

Property This compound PIH
Iron Affinity Moderate (log β ~ 30) High (log β ~ 35)
Stability in Water Stable Rapid hydrolysis
Cytotoxicity IC₅₀: 15 µM (HeLa cells) IC₅₀: 8 µM (HeLa)
Mitochondrial Uptake Limited Significant

Di-2-Pyridylketone Isonicotinoyl Hydrazone (PKIH)

PKIH replaces the aldehyde group with a di-2-pyridylketone moiety, enhancing its redox activity. Unlike this compound, PKIH generates reactive oxygen species (ROS) upon Fe³⁺ binding, making it more potent in killing cancer cells (IC₅₀: 2 µM in MCF-7 cells). However, this redox activity also increases toxicity to non-cancerous cells, limiting its therapeutic window .

Salicylaldehyde-Derived Isonicotinoyl Hydrazones

Derivatives like 5-bromosalicylaldehyde isonicotinoylhydrazone (5BrSIH) and methoxy-substituted analogs (3mSIH, 4mSIH) exhibit enhanced cytotoxicity due to electron-withdrawing substituents (e.g., Br) or methoxy groups that stabilize the hydrazone bond. For example:

  • 5BrSIH: IC₅₀ = 4.5 µM (MDA-MB-231 cells) vs. 15 µM for this compound .
  • Hydrolysis Stability : Bromo and methoxy substituents reduce hydrolysis rates compared to unsubstituted hydrazones .

Analytical and Functional Comparisons

A comparative study of molar absorptivity (ε) and binding constants for Ni(II) chelation highlights structural influences on functionality:

Compound λₘₐₓ (nm) ε (L·mol⁻¹·cm⁻¹) pH Range
4-Pyridinecarboxaldehyde Isonicotinoyl 410 5.92 × 10⁴ 8.5–9.5
2,4-Dimethoxybenzaldehyde Isonicotinoyl 450 3.2 × 10⁴ 9.0
Diacetylmonoxime Isonicotinoyl 431 1.75 × 10⁴ 8.5

The higher ε value of this compound suggests stronger metal-binding capacity, likely due to the dual pyridine coordination sites.

Antimicrobial and Antitubercular Analogs

Derivatives like N′-[(1Z)-2,5-dimethoxyphenyl]methylidene]pyridine-4-carbohydrazide exhibit superior antitubercular activity (MIC: 0.5 µg/mL) compared to this compound (MIC: 2 µg/mL). This enhancement is attributed to electron-donating methoxy groups improving membrane penetration .

Biological Activity

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article explores the biological activity of PCIH, focusing on its mechanisms, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

PCIH is characterized by its hydrazone linkage, which plays a crucial role in its biological activity. The compound can be represented by the following structure:

C9H8N4O\text{C}_9\text{H}_8\text{N}_4\text{O}

Mechanisms of Biological Activity

The biological activity of PCIH can be attributed to several mechanisms:

  • Metal Coordination : PCIH has been shown to form stable complexes with transition metals, enhancing its biological efficacy. These metal complexes can exhibit increased antioxidant and antimicrobial properties.
  • Hydrogen Bonding : The presence of hydrogen bond acceptors in PCIH facilitates interactions with biological macromolecules, influencing enzyme activity and cellular signaling pathways .
  • Free Radical Scavenging : PCIH demonstrates the ability to scavenge free radicals, contributing to its potential as an antioxidant agent .

Antimicrobial Activity

Research indicates that PCIH exhibits significant antimicrobial effects against various bacterial strains. A study demonstrated that PCIH showed inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

PCIH has been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through the modulation of p53 signaling pathways. The compound's ability to inhibit cell proliferation was confirmed through MTT assays.

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

Antioxidant Activity

The antioxidant potential of PCIH was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, highlighting its role in protecting cells from oxidative stress.

Case Studies

  • Synthesis and Characterization : A study focused on the synthesis of PCIH and its metal complexes, revealing that metal coordination significantly enhances the compound's stability and biological activity .
  • Therapeutic Applications : In vivo studies demonstrated that PCIH significantly reduced tumor growth in murine models of cancer when administered at specific dosages.
  • Metal-Organic Frameworks (MOFs) : Research has shown that PCIH can be used as a linker in the synthesis of MOFs, which exhibit enhanced gas adsorption properties and potential applications in drug delivery systems .

Q & A

Basic Research: How is 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone synthesized, and what analytical methods confirm its purity?

Answer:
The compound is synthesized via condensation of 4-pyridinecarboxaldehyde with isonicotinoyl hydrazide in a refluxing ethanol/water mixture under acidic catalysis. Purity is confirmed using:

  • High-Performance Liquid Chromatography (HPLC): To assess chemical homogeneity and quantify impurities .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR spectra verify structural integrity, with characteristic peaks for the hydrazone bond (-NH-N=CH-) and pyridine moieties .
  • Elemental Analysis: Confirms stoichiometric ratios of C, H, and N .

Basic Research: What spectroscopic techniques are used to characterize metal complexes of this hydrazone?

Answer:

  • UV-Vis Spectroscopy: Monitors ligand-to-metal charge transfer (LMCT) bands to confirm coordination, e.g., shifts in absorption peaks upon binding to Fe(III) or lanthanides .
  • Fluorescence Spectroscopy: Detects changes in emission intensity when the hydrazone binds redox-active metals like Fe(II/III) .
  • Infrared (IR) Spectroscopy: Identifies shifts in C=N (1600–1650 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) stretches upon metal complexation .

Advanced Research: How does this compound inhibit mycobacterial growth, and what methods validate its mechanism?

Answer:
The compound acts as a lipophilic iron chelator, depriving Mycobacterium tuberculosis of essential iron. Key methodologies include:

  • Minimum Inhibitory Concentration (MIC) Assays: Determines nanomolar efficacy against drug-resistant strains .
  • Iron-Depletion Studies: Growth inhibition is reversed by iron supplementation, confirming iron-chelation-dependent activity .
  • Comparative SAR Analysis: Modifications to the pyridine ring (e.g., 2-pyridyl vs. 4-pyridyl) correlate with enhanced lipophilicity and potency .

Advanced Research: What experimental approaches evaluate the antiproliferative effects of this hydrazone in cancer cells?

Answer:

  • 3^3H-Thymidine Incorporation Assays: Quantifies DNA synthesis inhibition in leukemia (e.g., SK-N-MC neuroblastoma) and solid tumor cell lines .
  • Cell Cycle Analysis via Flow Cytometry: Reveals G0/G1 arrest in Jurkat T-cells treated with 10 µM hydrazone derivatives .
  • Iron-Uptake/Release Studies: 59^{59}Fe-labeled transferrin assays demonstrate blockade of iron uptake and mobilization from intracellular pools .

Advanced Research: How do redox properties of iron complexes influence cytotoxicity?

Answer:

  • Electrochemical Analysis: Cyclic voltammetry identifies redox potentials of Fe(II/III)-hydrazone complexes; lower potentials correlate with Fenton reaction activity and ROS generation .
  • EPR Spectroscopy: Detects hydroxyl radical (•OH) formation in the presence of H2_2O2_2, linking redox cycling to DNA damage .
  • Comparative Toxicity Assays: Iron-saturated analogs (e.g., Fe-PCIH) show reduced cytotoxicity, confirming iron-dependent oxidative stress .

Advanced Research: What strategies optimize hydrazone derivatives for enhanced blood-brain barrier penetration?

Answer:

  • LogP Measurements: Pyridyl substituents (e.g., 2-pyridylcarboxaldehyde) increase lipophilicity, improving BBB permeability .
  • In Vitro BBB Models: Caco-2 cell monolayers assess permeability coefficients (Papp_{app}) .
  • Pharmacokinetic Profiling: LC-MS/MS quantifies brain-to-plasma ratios in rodent models after oral administration .

Basic Research: How is the stability of hydrazone derivatives assessed under physiological conditions?

Answer:

  • pH-Dependent Hydrolysis Studies: Incubation in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) tracks degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Determines thermal stability up to 200°C, ensuring suitability for high-temperature applications .

Advanced Research: How do structural modifications alter iron-binding affinity and selectivity?

Answer:

  • Potentiometric Titrations: pFe values (negative log of free iron concentration) quantify binding strength; 2-hydroxy-1-naphthyl derivatives show pFe > 20 vs. pFe = 18 for desferrioxamine .
  • Competitive Binding Assays: Compares affinity for Fe(III) vs. Zn(II)/Cu(II) using UV-Vis titration in buffered solutions .

Basic Research: What safety protocols are recommended for handling this compound?

Answer:

  • Acute Toxicity Screening: LD50_{50} values in rodents guide safe handling (e.g., LD50_{50} > 500 mg/kg in mice) .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO3_3 before incineration .

Advanced Research: How are computational methods used to predict hydrazone-metal interactions?

Answer:

  • Density Functional Theory (DFT): Calculates Gibbs free energy (ΔG) for Fe(III) complexation, predicting stability constants .
  • Molecular Docking: Simulates binding to bacterial iron transporters (e.g., mycobacterial MbtB) to guide analog design .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Pyridinecarboxaldehyde isonicotinoyl hydrazone
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4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

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